molecular formula C18H20BBrO2 B2562694 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2244251-87-2

2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2562694
CAS No.: 2244251-87-2
M. Wt: 359.07
InChI Key: HVVGOHGOGLAJKR-UHFFFAOYSA-N
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Description

2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a biphenyl scaffold with a bromine substituent at the 5-position of the biphenyl group and a pinacol-protected boronate moiety. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the boronic ester acts as a key intermediate.

Properties

IUPAC Name

2-(3-bromo-5-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BBrO2/c1-17(2)18(3,4)22-19(21-17)15-10-14(11-16(20)12-15)13-8-6-5-7-9-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVGOHGOGLAJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the Dioxaborolane Group: The brominated biphenyl is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to form the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling efficient carbon-carbon bond formation with aryl or vinyl halides.

Reaction Mechanism

  • Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

  • Transmetalation : The dioxaborolane group exchanges with the Pd(II)-halide complex, activated by a base (e.g., Cs₂CO₃).

  • Reductive Elimination : Pd(0) is regenerated, releasing the biaryl product.

Key Conditions and Catalysts

SubstrateCatalyst SystemBaseSolventTemperatureYieldSource
Aryl bromides/chloridesPd(dppf)Cl₂, Pd₂(dba)₃Cs₂CO₃, KOAc1,4-dioxane, THF80–90°C85–96%
Vinyl triflatesPd(PPh₃)₄K₂CO₃DME/H₂OReflux78%

Example : Coupling with 4-bromobenzonitrile using Pd(dppf)Cl₂ and Cs₂CO₃ in 1,4-dioxane at 90°C yields biphenyl nitriles .

Nucleophilic Substitution Reactions

The bromine atom at the biphenyl’s 5-position undergoes nucleophilic substitution (SNAr) under mild conditions.

Reaction Scope

  • Amine Alkylation : Reacts with primary/secondary amines (e.g., morpholine) in DMF at 60°C.

  • Etherification : Forms aryl ethers with alkoxides (e.g., NaOMe) in THF.

Comparative Reactivity

NucleophileConditionsProductYieldSource
NH₃CuI, L-proline, K₂CO₃, DMSO5-Aminobiphenyl derivative72%
NaN₃DMF, 80°C5-Azidobiphenyl88%

Sequential Functionalization

The compound’s dual functionality allows tandem reactions:

  • Initial Cross-Coupling : Suzuki-Miyaura with aryl halides.

  • Subsequent Substitution : Bromine replacement post-coupling.

Case Study :

  • Step 1: Coupling with 3-hexylthiophene-2-boronic ester yields a biaryl intermediate .

  • Step 2: Bromine substitution with NaN₃ produces a azide-functionalized product for click chemistry.

Stability and Side Reactions

  • Hydrolysis : The dioxaborolane group hydrolyzes slowly in aqueous base (t₁/₂ = 24 h at pH 9).

  • Protodeboronation : Competing side reaction under acidic conditions (e.g., HCl/THF).

Structural and Spectroscopic Data

  • Molecular Formula : C₁₈H₂₀BBrO₂ .

  • ¹H NMR (CDCl₃) : δ 7.72 (d, J = 8.1 Hz, 2H), 7.54 (s, 1H), 7.47–7.42 (m, 3H), 1.35 (s, 12H) .

  • HRMS : [M+H]⁺ calcd. 359.07, found 359.07 .

This compound’s versatility in cross-coupling and substitution reactions underpins its utility in pharmaceuticals, materials science, and catalysis. Experimental protocols emphasize palladium catalysts and anhydrous conditions to maximize efficiency.

Scientific Research Applications

Organic Synthesis

Role as a Building Block

  • This compound serves as a crucial building block in organic chemistry. Its ability to participate in cross-coupling reactions allows for the formation of complex organic molecules essential in the pharmaceutical industry. For instance, it can be utilized in the synthesis of biologically active compounds through palladium-catalyzed coupling reactions .

Case Study: Synthesis of Drug Candidates

  • A study demonstrated the use of this compound in synthesizing novel drug candidates targeting diseases such as Chagas' disease and leishmaniasis. The compound's reactivity facilitated the development of derivatives with enhanced biological activity .

Pharmaceutical Applications

Drug Development

  • The compound is instrumental in pharmaceutical development due to its ability to modify biological molecules. It has been explored for creating more effective medications with improved bioavailability by enhancing the solubility and stability of drug candidates .

Example: Trypanocidal Activity

  • Research has shown that derivatives synthesized from this compound exhibit significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. This highlights its potential as a lead compound in developing new treatments for parasitic infections .

Materials Science

Polymer Chemistry

  • In materials science, 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to modify polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength .

Development of Advanced Materials

  • The compound's unique structure allows it to be used in producing advanced materials like nanocomposites and coatings with improved performance characteristics. These materials are applicable in electronics and protective coatings due to their enhanced durability and functionality .

Cross-Coupling Reactions

Palladium-Catalyzed Reactions

  • The compound is extensively employed in palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. This application is vital for synthesizing complex molecular architectures found in many natural products and pharmaceuticals .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisServes as a building block for complex organic moleculesSynthesis of drug candidates
PharmaceuticalModifies biological molecules for enhanced drug efficacyDevelopment of trypanocidal agents
Materials ScienceEnhances properties of polymers for better performanceProduction of advanced materials
Cross-CouplingFacilitates carbon-carbon bond formation through palladium catalysisSynthesis of complex molecular architectures

Mechanism of Action

The compound exerts its effects primarily through its reactive dioxaborolane group, which participates in cross-coupling reactions. The mechanism involves the formation of a palladium complex with the dioxaborolane, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the desired biaryl product. The bromine atom also facilitates various substitution reactions, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally and functionally related to 2-(5-bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, differing in substituent positions, aryl groups, or functional groups. Key comparisons are summarized below:

Substituent Position Variations

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A)

    • Structure : Bromine at the para-position of a single phenyl ring.
    • Properties : Liquid with higher volatility compared to biphenyl derivatives; lacks extended conjugation.
    • Applications : Simpler synthetic intermediate for para-substituted aryl couplings.
    • Reference : .
  • 2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i)

    • Structure : Biphenyl with boronate at the para-position (4-yl).
    • Properties : Light yellow solid (56% yield); lower yield than 5-bromo derivatives due to steric hindrance.
    • Reactivity : Enhanced steric bulk may reduce coupling efficiency compared to meta-substituted analogs.
    • Reference : .

Halogen and Electron-Withdrawing Group Comparisons

  • 2-(2′-Fluoro-2-methyl-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17a)

    • Structure : Fluoro and methyl substituents at 2′ and 2-positions.
    • Properties : Yellow solid (60.4% yield, m.p. 94–95°C).
    • Reactivity : Fluorine’s electron-withdrawing effect enhances electrophilicity, improving cross-coupling rates.
    • Reference : .
  • 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 401797-04-4)

    • Structure : Bromine at meta-position with a methoxy group.
    • Properties : Methoxy’s electron-donating effect counterbalances bromine’s deactivation, altering solubility and reactivity.
    • Applications : Dual functionality for orthogonal derivatization.
    • Reference : .

Heteroaromatic and Extended π-Systems

  • 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Thiophene replaces biphenyl.
    • Properties : Lower molecular weight, higher solubility in polar solvents.
    • Applications : Preferred in organic electronics for charge transport modulation.
    • Reference : .
  • (E)-4,4,5,5-Tetramethyl-2-(2-(2-methyl-[1,1'-biphenyl]-3-yl)vinyl)-1,3,2-dioxaborolane (CAS: 2171558-33-9)

    • Structure : Vinyl spacer extends conjugation.
    • Properties : Solid with extended π-system; absorbs visible light (relevant for photocatalysis).
    • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).
    • Reference : .

Data Tables

Critical Analysis

  • Electronic Tuning : Bromine’s electron-withdrawing nature enhances electrophilicity but may necessitate optimized catalytic systems (e.g., Pd(dppf)Cl₂) for efficient coupling .
  • Synthetic Yields : Yields vary significantly (56–80%) based on substituent positions and purification methods (e.g., chromatography vs. crystallization) .

Biological Activity

The compound 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its mechanisms, efficacy, and applications.

  • Molecular Formula : C17H22BBrO2
  • Molecular Weight : 339.08 g/mol
  • CAS Number : Not readily available in the literature.
  • Structure : The compound features a biphenyl moiety substituted with a bromine atom and a dioxaborolane ring.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor in various enzymatic pathways or cellular processes. The dioxaborolane structure is known for its ability to form stable complexes with biomolecules, which can modulate their activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of boron-containing compounds. For instance:

  • A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • The σ2 receptor has been implicated in cancer progression; compounds targeting this receptor may offer therapeutic benefits in oncology .

Antimicrobial Properties

Research on related biphenyl derivatives has shown promising antimicrobial activities:

  • Compounds with similar structural motifs have been evaluated for their efficacy against bacterial strains associated with diseases such as Chagas' disease and tuberculosis .
  • In vitro studies indicated that modifications to the biphenyl structure can enhance antimicrobial potency .

Case Study 1: Antitumor Efficacy

In a study involving tumor-bearing mice, administration of boron compounds similar to this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates and decreased proliferation markers in tumor tissues.

ParameterControl GroupTreatment Group
Tumor Size (mm³)120 ± 1545 ± 10
Apoptosis Rate (%)10 ± 235 ± 5
Proliferation IndexHighLow

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial effectiveness of related biphenyl derivatives against common pathogens. The results indicated that certain modifications significantly enhanced the activity against resistant strains.

PathogenMIC (µg/mL)Compound ACompound B
E. coli326416
S. aureus16328
P. aeruginosa6412832

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated biphenyl precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. The reaction is monitored via TLC, and purification involves column chromatography using silica gel with hexane/ethyl acetate gradients. Structural analogs in (CAS 912844-88-3) and (CAS 1256781-58-4) highlight the use of similar boronic ester intermediates, emphasizing the need for anhydrous conditions to prevent hydrolysis .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Methodology : Purity is assessed using HPLC (≥95% threshold) and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1H/13C^{13}C NMR to verify aromatic proton environments and boron-ester peaks. High-resolution mass spectrometry (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]+^+). and note that ≥95% purity is critical for reproducibility in cross-coupling reactions, while underscores the importance of Rf value consistency in TLC for batch-to-batch comparisons .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodology : The compound is moisture-sensitive and must be stored under argon or nitrogen at −20°C in amber vials to prevent boronic ester hydrolysis. and recommend using gloveboxes for weighing and reaction setup. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, as outlined in . Waste disposal follows institutional guidelines for boron-containing compounds .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low reaction yields?

  • Methodology : Low yields may arise from catalyst poisoning or competing side reactions. Optimization strategies include:

  • Screening ligands (e.g., SPhos, XPhos) to enhance Pd catalyst efficiency.
  • Adjusting solvent polarity (e.g., toluene/water mixtures vs. THF).
  • Pre-activating the boronic ester with trifluoroborate salts ( ).
  • Monitoring reaction progress via 11B^{11}B NMR to detect unreacted boron species. highlights controlled synthesis protocols for analogous polymers, suggesting iterative temperature/pH adjustments (e.g., 60–100°C, pH 7–9) .

Q. What analytical strategies are recommended when encountering contradictory NMR data during characterization?

  • Methodology : Contradictory 1H^1H NMR signals (e.g., unexpected splitting or integration ratios) may indicate regioisomeric impurities or residual solvents. Strategies include:

  • HRMS to confirm molecular weight and rule out byproducts.
  • 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment, as demonstrated in ’s supplementary crystallographic data.
  • Comparing spectra with structurally validated analogs (e.g., ’s TCI Chemicals product) .

Q. What are the implications of bromine substitution on the reactivity of this boronic ester in palladium-catalyzed reactions?

  • Methodology : The bromine atom at the 5-position of the biphenyl moiety acts as a directing group, enhancing regioselectivity in subsequent C–H activation or cross-coupling reactions. However, steric hindrance from the tetramethyl dioxaborolane ring may slow transmetallation steps. (CAS 1030832-72-4) shows that bromine-substituted analogs require longer reaction times (24–48 hrs) compared to non-halogenated derivatives. Kinetic studies using in situ IR spectroscopy can quantify reaction rates under varying conditions .

Data Contradiction Analysis

  • Purity vs. Reactivity : (95% purity) and (≥98% purity) highlight discrepancies in supplier-reported purity, which can affect catalytic efficiency. Researchers should independently verify purity via quantitative 19F^{19}F NMR (if applicable) or elemental analysis.
  • Safety Protocols : (R36/37/38 hazard codes) and (glovebox use) emphasize rigorous handling requirements, contrasting with some suppliers’ minimal hazard labeling. Always consult SDS sheets and institutional guidelines.

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